molecular formula C25H18F2N4O2S2 B2493799 N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1223934-52-8

N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2493799
CAS RN: 1223934-52-8
M. Wt: 508.56
InChI Key: HURLJJVOUZHQPZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules known for their complex synthesis and significant biological activities. The specific chemical name indicates a structure that includes difluorophenyl and methylbenzyl groups, suggesting potential pharmacological applications, although this discussion will not cover drug use or dosage.

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions, starting from simple precursors to achieve the complex final structure. For instance, Gangjee et al. (2005) detailed the synthesis of classical antifolates with potent inhibitory activity against human enzymes, highlighting the potential for synthesizing complex molecules with specific biological activities (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Molecular Structure Analysis

Molecular structure analysis typically involves determining the conformation and arrangement of atoms within a molecule. Subasri et al. (2016) discussed the crystal structures of related compounds, providing insights into the molecular conformation stabilized by intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through their participation in various chemical reactions, such as condensations, substitutions, and more. Elmuradov et al. (2011) synthesized thieno[2,3-d]pyrimidin-4-ones, showcasing the reactivity of the pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies on related compounds, such as those by Subasri et al. (2016), often include such analyses to provide a comprehensive understanding of the compound's characteristics.

Chemical Properties Analysis

Chemical properties encompass reactivity with other chemicals, stability, and degradation patterns. The synthesis and study of related compounds, as discussed by Gangjee et al. (2009) and others, help in understanding the chemical nature and potential reactivity pathways of these complex molecules (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Scientific Research Applications

Antitumor Agents and Enzyme Inhibitors : Compounds with structural similarities to the specified chemical have been designed, synthesized, and evaluated for their antitumor properties. Notably, compounds exhibiting dual inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) have shown promise as antitumor agents. For example, the synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines has been explored for their potential as TS inhibitors and antitumor agents. These compounds, particularly those with potent inhibitory activity against both DHFR and TS, could offer a new approach to cancer treatment by targeting key enzymes involved in nucleotide biosynthesis (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Antimicrobial Activity : Another area of interest is the synthesis and evaluation of novel thienopyrimidine derivatives for their antimicrobial properties. Research into thienopyrimidine linked rhodanine derivatives has unveiled compounds with significant antibacterial potency against various bacterial strains, including E. coli and B. subtilis, as well as antifungal potency against fungal species like A. flavus and C. albicans. These findings highlight the potential of thienopyrimidine derivatives in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Molecular Structure and Crystallography : The study of the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, has contributed to understanding the molecular conformation and intramolecular interactions. These studies are vital for the rational design of new compounds with desired biological activities by providing insights into the structural requirements for enzyme inhibition or interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2S2/c1-14-4-6-15(7-5-14)12-31-24(33)22-21(17-3-2-10-28-23(17)35-22)30-25(31)34-13-20(32)29-19-9-8-16(26)11-18(19)27/h2-11H,12-13H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURLJJVOUZHQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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